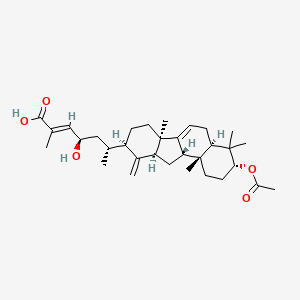
KadcoccineacidA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadcoccineacidA is a synthetic compound known for its vibrant red color and is commonly used as a colorant in various industries. It is a member of the azo dye family, which are characterized by their nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly noted for its stability under light, heat, and acidic conditions, making it a valuable additive in food, cosmetics, and textile industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidA typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative in an alkaline medium to form the azo compound, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of aromatic amines and naphthol derivatives.
Diazotization and Coupling: Conducted in large reactors with precise control over temperature and pH to ensure high yield and purity.
Isolation and Purification: The crude product is filtered, washed, and dried. Further purification may involve recrystallization or chromatography.
化学反应分析
Types of Reactions
KadcoccineacidA undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: The azo bond (N=N) can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogens, sulfonic acids, or nitro groups under electrophilic aromatic substitution conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
科学研究应用
KadcoccineacidA has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a colorant in food, cosmetics, and textiles. Its stability makes it ideal for products exposed to light and heat.
作用机制
The mechanism by which KadcoccineacidA exerts its effects is primarily through its interaction with light and its ability to bind to various substrates. The azo bond (N=N) is responsible for its vibrant color, as it absorbs light in the visible spectrum. In biological systems, it can bind to proteins and nucleic acids, making it useful for staining and visualization.
相似化合物的比较
Similar Compounds
Ponceau 4R: Another azo dye with similar applications but different stability profiles.
Amaranth: A red azo dye used in food and cosmetics.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Uniqueness
KadcoccineacidA is unique due to its exceptional stability under various conditions, making it more versatile than some of its counterparts. Its ability to maintain color integrity under light, heat, and acidic conditions sets it apart from other azo dyes.
属性
分子式 |
C32H48O5 |
|---|---|
分子量 |
512.7 g/mol |
IUPAC 名称 |
(E,4R,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-18(15-22(34)16-19(2)29(35)36)23-11-13-31(7)24-9-10-27-30(5,6)28(37-21(4)33)12-14-32(27,8)26(24)17-25(31)20(23)3/h9,16,18,22-23,25-28,34H,3,10-15,17H2,1-2,4-8H3,(H,35,36)/b19-16+/t18-,22-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
InChI 键 |
PATMQWJBKLRRDH-VTULZISZSA-N |
手性 SMILES |
C[C@H](C[C@H](/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
规范 SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
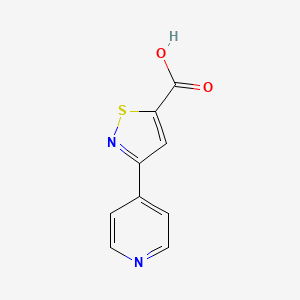
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)

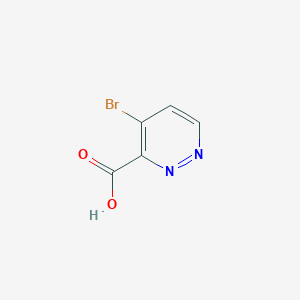
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
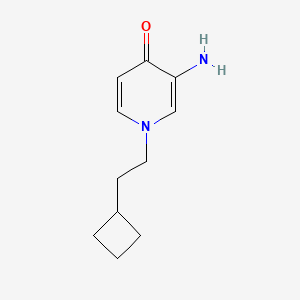
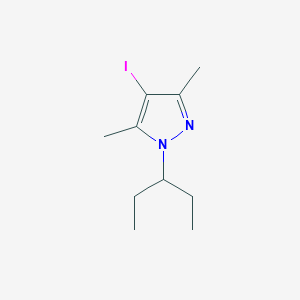
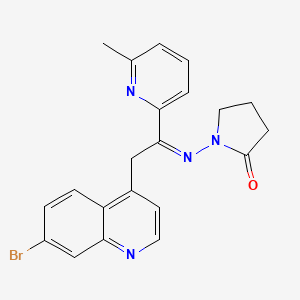
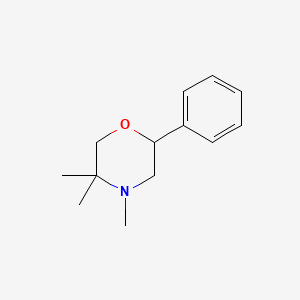
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
